3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine is an organic compound with the molecular formula C4H8N4 It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring composed of four nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine . Industrial production methods often involve nucleophilic substitution reactions, where 3,6-dichloro-1,2,4,5-tetrazine serves as an electrophile .
Chemical Reactions Analysis
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more stable derivatives.
Reduction: It can be reduced to form dihydrotetrazine intermediates.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring is modified by introducing different substituents
Common reagents used in these reactions include hydrazine, nitriles, and oxidizing agents. Major products formed from these reactions are often substituted tetrazines with varying functional groups .
Scientific Research Applications
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex tetrazine derivatives.
Biology: Tetrazine derivatives have shown potential as bioorthogonal reagents, useful in labeling and imaging studies.
Medicine: Some tetrazine compounds exhibit anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical modifications.
Comparison with Similar Compounds
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions with tunable reaction rates.
3,6-Dichloro-1,2,4,5-tetrazine: Often used as an electrophile in nucleophilic substitution reactions.
3,6-Di(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Noted for its high thermal stability and use in energetic materials.
These compounds share the tetrazine core structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
37454-64-1 |
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Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-dimethyl-3,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI Key |
BBGYGJQRJAPJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=NC(N=N1)C |
Origin of Product |
United States |
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